N-(4-bromo-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O3/c1-15-12-16(24)8-9-19(15)25-23(30)22(29)18-13-27(20-7-3-2-6-17(18)20)14-21(28)26-10-4-5-11-26/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFFNLXMRIOLFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C19H19BrN2O2
- Molecular Weight : 387.27 g/mol
- CAS Number : 667907-61-1
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Topoisomerase Inhibition : Some derivatives have shown inhibitory effects on bacterial DNA gyrase and topoisomerase IV, which are critical for DNA replication and transcription in bacteria .
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, potentially contributing to their therapeutic effects against oxidative stress-related diseases .
Pharmacological Effects
The biological activity of this compound can be summarized as follows:
| Activity | Effect | Reference |
|---|---|---|
| Antibacterial | Inhibition of Gram-negative bacteria | |
| Antioxidant | Scavenging free radicals | |
| Anticancer | Induction of apoptosis in cancer cells |
Study 1: Antibacterial Activity
A study evaluated the antibacterial activity of related compounds against Escherichia coli and Klebsiella pneumoniae. Results indicated that certain derivatives exhibited significant growth inhibition, suggesting potential for development as antibacterial agents. The minimum inhibitory concentration (MIC) values were notably lower than those of traditional antibiotics like ciprofloxacin .
Study 2: Antioxidant Properties
In vitro assays demonstrated that the compound could effectively reduce oxidative stress markers in human cell lines. This suggests a potential role in protecting cells from damage caused by reactive oxygen species (ROS), which is crucial for developing treatments for diseases linked to oxidative stress .
Study 3: Anticancer Potential
Research into the anticancer properties revealed that the compound could induce apoptosis in various cancer cell lines. The mechanism involved activation of caspases and modulation of Bcl-2 family proteins, which are pivotal in regulating cell death pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Halogenation significantly influences molecular properties. Key analogs include:
*Molecular weights calculated based on formulas.
- Substituent Position : The 2-methyl group in the target compound’s phenyl ring could sterically hinder interactions compared to para-substituted analogs like 5f–5h .
Heterocyclic Modifications
Variations in the indole core and adjacent heterocycles:
- Thiazolidinone vs. Pyrrolidine: ’s thiazolidinone introduces sulfur atoms, which may increase polar surface area and hydrogen-bonding capacity compared to the target’s pyrrolidine .
- Hydrazone vs. Acetamide: The phenylhydrazono group in could enhance π-π stacking but reduce metabolic stability relative to the target’s acetamide bridge .
Side Chain Variations
The pyrrolidine-ethyl side chain distinguishes the target compound from analogs with piperidine or sulfur-containing chains:
| Compound ID () | Side Chain | Molecular Weight | Key Features | Reference |
|---|---|---|---|---|
| N-(4-chlorophenyl)-... | Piperidin-1-yl ethyl, sulfanyl | 442.0 | 6-membered ring, sulfur atom |
- Pyrrolidine vs.
- Sulfanyl Groups : ’s sulfanyl moiety could enhance thiol-mediated reactivity but increase oxidative instability compared to the target’s oxo group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
